molecular formula C18H18N6O3 B10995201 4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide

4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide

Cat. No.: B10995201
M. Wt: 366.4 g/mol
InChI Key: IAHVJNFKKJJVIR-HNNXBMFYSA-N
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Description

4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a methoxy group and a phenyl-tetraazole moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The methoxy group is introduced via methylation of the corresponding hydroxybenzamide. The phenyl-tetraazole moiety is synthesized through a cycloaddition reaction involving phenyl azide and an alkyne precursor. The final coupling step involves the reaction of the methoxybenzamide with the phenyl-tetraazole intermediate under amide bond-forming conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure the reproducibility and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 4-hydroxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide.

    Reduction: 4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties, showing promising activity against various bacterial and cancer cell lines.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to antimicrobial or anticancer effects. The tetraazole moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-3-{[3-phenyl-2-(1H-1,2,3-triazol-1-yl)propanoyl]amino}benzamide: Similar structure but with a triazole ring instead of a tetraazole ring.

    4-methoxy-3-{[3-phenyl-2-(1H-imidazol-1-yl)propanoyl]amino}benzamide: Contains an imidazole ring instead of a tetraazole ring.

Uniqueness

4-methoxy-3-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}benzamide is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties. The tetraazole ring enhances the compound’s stability and binding affinity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C18H18N6O3

Molecular Weight

366.4 g/mol

IUPAC Name

4-methoxy-3-[[(2S)-3-phenyl-2-(tetrazol-1-yl)propanoyl]amino]benzamide

InChI

InChI=1S/C18H18N6O3/c1-27-16-8-7-13(17(19)25)10-14(16)21-18(26)15(24-11-20-22-23-24)9-12-5-3-2-4-6-12/h2-8,10-11,15H,9H2,1H3,(H2,19,25)(H,21,26)/t15-/m0/s1

InChI Key

IAHVJNFKKJJVIR-HNNXBMFYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N3C=NN=N3

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N3C=NN=N3

Origin of Product

United States

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